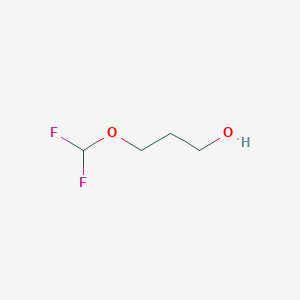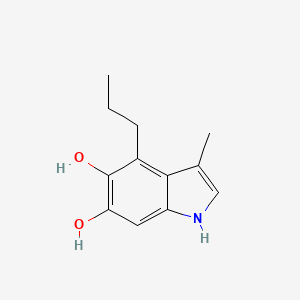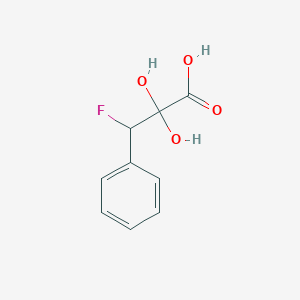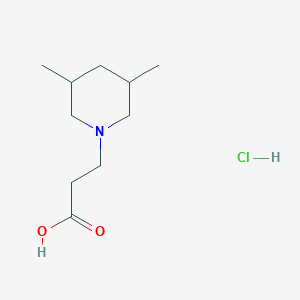
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine . The reaction conditions often include the use of a palladium catalyst under hydrogen gas. Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium triethylborohydride for reduction, and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, piperidine derivatives generally exert their effects by interacting with neurotransmitter receptors, enzymes, and other biological targets . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter release and inhibition of enzyme activity.
Comparison with Similar Compounds
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride can be compared with other similar compounds such as:
2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features but different biological activities.
Piperidine: The parent compound of piperidine derivatives, widely used in medicinal chemistry.
3,5-Dimethylpiperidine: A precursor to this compound with distinct chemical properties.
Properties
Molecular Formula |
C10H20ClNO2 |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-5-9(2)7-11(6-8)4-3-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H |
InChI Key |
JIOJESYYIJOZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


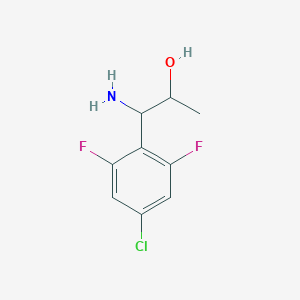
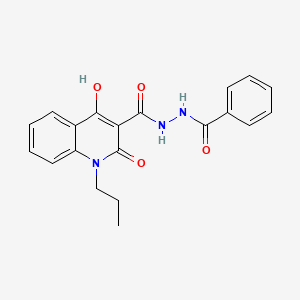
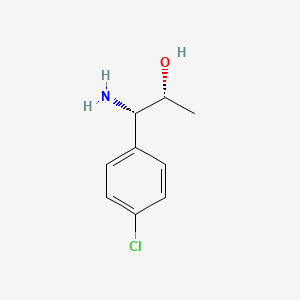
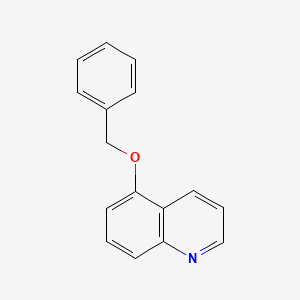
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
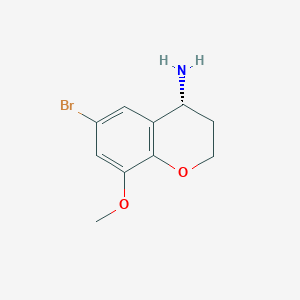
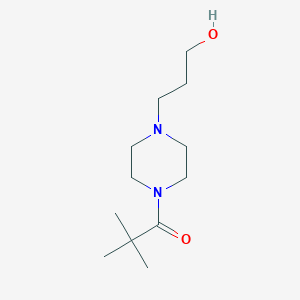

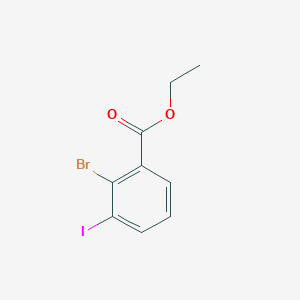
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)
